molecular formula C9H10Cl2FN B1475179 2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine CAS No. 1004284-56-3

2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine

Cat. No.: B1475179
CAS No.: 1004284-56-3
M. Wt: 222.08 g/mol
InChI Key: OIDSJGXWRHQSSP-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine is an organic compound that features a dichlorophenyl group, a fluorine atom, and an amine group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with a fluorinating agent, followed by reduction to form the amine. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the use of a continuous flow reactor can optimize the reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The amine group allows for hydrogen bonding interactions, which can be crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-2-fluoropropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3,4-Dichlorophenyl)-2-fluoropropan-1-thiol: Similar structure but with a thiol group instead of an amine.

    3,4-Dichlorophenylacetonitrile: Precursor in the synthesis of 2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an amine group, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2FN/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDSJGXWRHQSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 3
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 4
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 5
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 6
2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine

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